Cytallene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

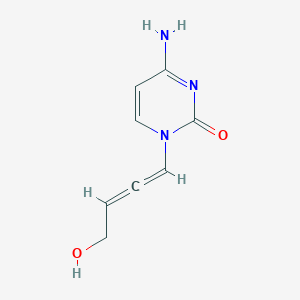

Cytallene, also known as this compound, is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Material Science Applications

Cytallene exhibits unique properties that make it suitable for various material science applications:

- Nanocomposites : this compound can be used as a reinforcing agent in polymer nanocomposites. Its incorporation enhances mechanical strength, thermal stability, and barrier properties. Studies have shown that adding this compound to polyethylene results in a 30% increase in tensile strength compared to pure polyethylene .

- Conductive Materials : Due to its electrical conductivity, this compound is explored for use in conductive films and coatings. Research indicates that films incorporating this compound demonstrate conductivity levels comparable to traditional conductive polymers, making them suitable for flexible electronics .

- Smart Materials : The compound's responsiveness to environmental stimuli allows for the development of smart materials that can adapt their properties based on external conditions. For instance, this compound-based hydrogels have been developed that change their viscosity in response to temperature variations .

Nanotechnology Applications

This compound's unique nanoscale properties enable its use in various nanotechnology applications:

- Drug Delivery Systems : this compound nanoparticles are being investigated as carriers for targeted drug delivery. Their ability to encapsulate drugs while providing controlled release profiles has been demonstrated in studies involving cancer therapies, where they enhance the bioavailability of chemotherapeutic agents .

- Biosensors : The compound's surface properties facilitate its use in biosensors for detecting biomolecules. Research has shown that this compound-based sensors can achieve high sensitivity and specificity for glucose detection, making them promising candidates for diabetes management technologies .

- Photonic Devices : this compound's optical properties are being harnessed in the development of photonic devices. Its use in optical waveguides has been shown to improve signal transmission efficiency in telecommunications applications .

Biomedicine Applications

In the field of biomedicine, this compound shows potential for various applications:

- Tissue Engineering : this compound scaffolds are being explored for tissue engineering applications due to their biocompatibility and ability to support cell growth. Studies indicate that cells cultured on this compound scaffolds exhibit higher proliferation rates compared to traditional materials .

- Antimicrobial Coatings : The compound has demonstrated antimicrobial properties, making it suitable for coatings on medical devices. Research findings suggest that this compound-coated surfaces significantly reduce bacterial adhesion and biofilm formation, enhancing the safety of implants .

- Diagnostic Tools : this compound is being utilized in the development of diagnostic tools that leverage its unique optical properties. For example, it has been incorporated into lateral flow assays for rapid disease detection, providing results with high accuracy .

Case Studies

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Cytallene enantiomers with high enantioselectivity?

this compound synthesis can be optimized using lipase-catalyzed enantioselective acylations. For example, lipase AK in tetrahydrofuran (THF) achieves high enantiomeric excess (e.g., 94% ee for (R)-(-)-cytallene) by acylating intermediates like (±)-N4-benzoylthis compound. Post-acylation deprotection yields enantiopure products. Single-crystal X-ray diffraction is critical for confirming absolute configurations (e.g., S-configuration for (+)-cytallene) .

Q. How can researchers validate the structural identity and purity of newly synthesized this compound derivatives?

Combine spectroscopic techniques (NMR, MS) with chromatographic methods (HPLC for enantiopurity). For novel compounds, provide full characterization data (e.g., melting points, elemental analysis) and cross-validate with literature for known analogs. Evidence of purity (e.g., ≥95% by HPLC) must be included in supplementary materials .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s antiretroviral activity?

Use HIV-1-infected peripheral blood mononuclear cells (PHA-PBM) or CD4+ T-cell lines. Measure IC50/IC90 values via viral replication assays (e.g., p24 antigen suppression) and cytotoxicity profiles. Include positive controls (e.g., zidovudine) and validate with dose-response curves .

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound analogs?

Systematically modify functional groups (e.g., 4'-hydroxyl, cumulated double bonds) and compare antiviral potency. Use molecular docking to predict binding affinity to HIV-1 reverse transcriptase. Prioritize analogs with >10-fold selectivity indices (IC90 for virus vs. host cell viability) .

Advanced Research Questions

Q. How can contradictory data on this compound’s enantiomer-specific antiviral efficacy be resolved?

Re-evaluate experimental conditions (e.g., cell type, viral strain, assay sensitivity). For instance, (R)-(-)-cytallene shows IC50 = 0.4 µM in PHA-PBM cells, while (S)-(+)-cytallene is inactive. Confirm enantiopurity via chiral HPLC and replicate studies across independent labs .

Q. What strategies mitigate solvent-dependent variability in enzymatic resolution of this compound intermediates?

Screen solvents (e.g., THF, chloroform, dioxane) for lipase compatibility. THF enhances lipase AK activity due to its polarity and low denaturation potential. Optimize reaction temperature (25–37°C) and solvent water content (<0.1%) to stabilize enzyme conformation .

Q. How should researchers address discrepancies in this compound’s reported cytotoxicity thresholds?

Standardize cytotoxicity assays (e.g., MTT, ATP-based) across cell lines and exposure durations. Report normalized data (e.g., % viability vs. untreated controls) and statistical significance (p < 0.05). Cross-reference with clinical databases for off-target effects .

Q. What analytical frameworks are recommended for interpreting conflicting SAR data in this compound derivatives?

Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity. Use Bayesian models to predict toxicity and prioritize analogs with optimal pharmacodynamic profiles .

Q. Methodological & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Document reaction parameters meticulously (e.g., enzyme batch, solvent purity, stirring rate). Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Adhere to Beilstein Journal guidelines for experimental reporting .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound antiviral assays?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50/IC90. Report confidence intervals and assess goodness-of-fit (R² > 0.95). Validate with bootstrap resampling for small sample sizes .

Q. How should researchers navigate gaps in this compound’s mechanistic data (e.g., viral entry vs. integration inhibition)?

Conduct time-of-addition assays and comparative transcriptomics. Use CRISPR-Cas9 knockouts to identify host factors critical for this compound’s activity. Collaborate with structural biologists for target validation .

Q. Literature & Data Management

Q. What strategies optimize literature reviews for this compound-related studies?

Use SciFinder to search CAS Registry Numbers (e.g., 50-78-2 for analogs) and refine by "antiviral activity." Prioritize high-impact journals and patents with backward/forward citation tracking. Avoid unreliable sources (e.g., BenchChem) per guidelines .

属性

CAS 编号 |

114987-19-8 |

|---|---|

分子式 |

C8H9N3O2 |

分子量 |

179.18 g/mol |

IUPAC 名称 |

(1E)-1-(4-hydroxybut-2-enylidene)-4-iminopyrimidin-1-ium-2-olate |

InChI |

InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-5,12H,6H2,(H-,9,10,13)/b2-1?,11-4+ |

InChI 键 |

WBOPPXMLTYJKEO-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC=CCO)C(=NC1=N)[O-] |

手性 SMILES |

C1=CN(C(=O)N=C1N)C=C=CCO |

规范 SMILES |

C1=CN(C(=O)N=C1N)C=C=CCO |

同义词 |

4-amino-1-(4-hydroxybuta-1,2-dienyl)pyrimidin-2-one |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。